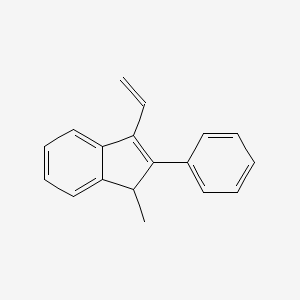

3-Ethenyl-1-methyl-2-phenyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

62937-88-6 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

3-ethenyl-1-methyl-2-phenyl-1H-indene |

InChI |

InChI=1S/C18H16/c1-3-15-17-12-8-7-11-16(17)13(2)18(15)14-9-5-4-6-10-14/h3-13H,1H2,2H3 |

InChI Key |

MMTJRSFVCYLZDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=C |

Origin of Product |

United States |

Advanced Spectroscopic and Spectrometric Characterization of 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure and electronic environment of 3-Ethenyl-1-methyl-2-phenyl-1H-indene.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

A suite of two-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the connectivity within the ethenyl group (the vinyl protons) and their coupling to the indene (B144670) ring. It would also show couplings between the methyl protons and the proton at the C1 position, as well as couplings among the aromatic protons of the phenyl and indene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would directly correlate each proton to its attached carbon atom. This would be crucial for assigning the carbon signals of the methyl, ethenyl, and methine groups, as well as the protonated carbons of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be instrumental in piecing together the molecular skeleton. For example, correlations would be expected between the methyl protons and the C1 and C2 carbons of the indene ring, and between the ethenyl protons and the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the phenyl and ethenyl substituents relative to the indene core. For instance, NOE cross-peaks between the protons of the phenyl group and the methyl or ethenyl groups would indicate their spatial closeness.

A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| 1-CH | ~3.5 - 4.0 (q) | ~45 - 50 | C2, C7a, 1-CH₃ |

| 1-CH₃ | ~1.3 - 1.5 (d) | ~15 - 20 | C1, C2, C7a |

| 2-C | - | ~140 - 145 | - |

| 3-C | - | ~135 - 140 | - |

| Ethenyl-CH | ~6.5 - 7.0 (dd) | ~130 - 135 | C2, C3 |

| Ethenyl-CH₂ | ~5.0 - 5.5 (m) | ~115 - 120 | C3 |

| Phenyl-C | - | ~138 - 142 | - |

| Phenyl-CH | ~7.2 - 7.5 (m) | ~127 - 130 | C2, other Phenyl-C |

| Indene-Ar-CH | ~7.0 - 7.6 (m) | ~120 - 128 | Other Indene-C |

| Indene-Ar-C | - | ~140 - 145 | - |

Dynamic NMR Studies of Rotational Barriers and Molecular Interconversion

Dynamic NMR (DNMR) studies would provide insights into the conformational dynamics of the molecule, specifically the rotational barriers around the single bonds connecting the phenyl and ethenyl groups to the indene ring. libretexts.orgrsc.org By monitoring the NMR spectra at various temperatures, it would be possible to observe the coalescence of signals as the rate of rotation increases. From this data, the activation energy for rotation could be calculated, providing a quantitative measure of the steric hindrance and electronic interactions that govern the molecule's flexibility.

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Molecular Fingerprint Analysis

FTIR and Raman spectroscopy would provide complementary information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic, vinyl, and aliphatic protons. Key absorbances would include:

~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.

~2970-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methine).

~1640-1620 cm⁻¹: C=C stretching of the ethenyl group.

~1600, 1490, 1450 cm⁻¹: Aromatic C=C ring stretching.

~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar C=C bonds in the aromatic rings and the ethenyl group, which often give strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. Analysis of the fragmentation pattern in the mass spectrum would help to confirm the molecular structure. Expected fragmentation pathways could include the loss of a methyl radical (M-15), the loss of a phenyl radical (M-77), or rearrangements involving the ethenyl group.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. mdpi.comscielo.org.za This would allow for the precise measurement of bond lengths, bond angles, and torsional angles. Furthermore, the crystal packing could be analyzed to identify any significant intermolecular interactions, such as pi-stacking between the aromatic rings, which could influence the physical properties of the material.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment and Conformational Preferences

Since this compound possesses a stereocenter at the C1 position, it is a chiral molecule. Chiroptical techniques would be essential for characterizing its stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. Comparison of the experimental ECD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers would allow for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD, the infrared analogue of ECD, provides stereochemical information based on the vibrational transitions of the molecule. VCD is particularly sensitive to the conformation of flexible molecules in solution.

Chemical Reactivity and Mechanistic Studies of 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene

Reactivity Profiles of the Ethenyl Moiety

The ethenyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to attack by electrophiles, radicals, and participants in cycloaddition reactions.

Electrophilic addition to the ethenyl group of 3-Ethenyl-1-methyl-2-phenyl-1H-indene is anticipated to proceed via a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile (typically a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation on the more substituted carbon.

In the case of this compound, the terminal carbon of the ethenyl group has two hydrogen atoms, while the carbon attached to the indene (B144670) ring has one. Therefore, protonation is expected to occur at the terminal carbon, generating a secondary carbocation adjacent to the indene ring. This carbocation is further stabilized by resonance with the phenyl group and the indene system. The subsequent attack by a nucleophile will occur at this more substituted position.

For instance, the reaction with hydrogen bromide (HBr) is predicted to yield 1-(1-bromoethyl)-1-methyl-2-phenyl-1H-indene as the major product.

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Regioselectivity |

| HBr | 1-(1-Bromoethyl)-1-methyl-2-phenyl-1H-indene | Markovnikov |

| H₂O/H⁺ | 1-(1-Hydroxyethyl)-1-methyl-2-phenyl-1H-indene | Markovnikov |

This table is based on predicted reactivity according to Markovnikov's rule. Specific experimental data for this compound is not available in the cited sources.

In the presence of a radical initiator, such as a peroxide, the addition of HBr to the ethenyl group is expected to proceed via a radical mechanism, leading to an anti-Markovnikov product. chemistrysteps.com In this pathway, the bromine radical (Br•) adds to the double bond first, attacking the less substituted carbon to form the more stable secondary radical on the carbon adjacent to the indene ring. chemistrysteps.comchemistrysteps.com This radical then abstracts a hydrogen atom from HBr to yield 1-(2-bromoethyl)-1-methyl-2-phenyl-1H-indene.

The ethenyl group also makes this compound a monomer candidate for free-radical polymerization. rug.nluomustansiriyah.edu.iqresearchgate.netnih.gov The process would be initiated by the addition of a radical to the ethenyl double bond. The resulting radical can then propagate by adding to another monomer molecule in a chain reaction. rug.nluomustansiriyah.edu.iqnih.gov The kinetics of such a polymerization would depend on the reactivity of the monomer and the stability of the propagating radical. Studies on the terpolymerization of indene with other vinyl monomers like methyl methacrylate (B99206) (MMA) and acrylonitrile (B1666552) (AN) have shown that indene's reactivity in radical polymerization can be influenced by the comonomers. researchgate.net

Table 2: Kinetic Parameters for the Radical Copolymerization of Indene with Vinyl Monomers

| Monomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) |

| Indene (M₁)/Acrylonitrile (M₂) | 0.031 | 0.397 |

| Indene (M₁)/Methyl Methacrylate (M₂) | 0.02 | 3.82 |

Data from a study on the terpolymerization of indene, methyl methacrylate, and acrylonitrile. researchgate.net These values provide an indication of the relative reactivity of the indene double bond in a radical polymerization context.

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. For this to occur, it would react with a conjugated diene. However, it is also conceivable that under certain conditions, the substituted cyclopentadiene (B3395910) ring of the indene system could act as the diene, reacting with a suitable dienophile.

A more likely scenario for the ethenyl group is its participation in cycloadditions with highly reactive dienophiles. For example, a reaction with a substituted maleimide, such as N-phenylmaleimide, in a thermal or Lewis-acid-catalyzed Diels-Alder reaction could be envisioned. researchgate.netresearchgate.netrsc.orgscribd.commobt3ath.com The stereochemistry of such reactions is often governed by the endo rule, which predicts the preferential formation of the endo product due to secondary orbital interactions.

Reactivity of the 1H-Indene Ring System

The 1H-indene core possesses both aromatic and non-aromatic components, leading to a diverse range of potential reactions.

The cyclopentadiene portion of the indene is not aromatic and its double bond can also undergo reactions. However, under acidic conditions, isomerization of the double bond within the five-membered ring is possible.

The indene core can undergo both oxidation and reduction reactions. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) would likely lead to the cleavage of the double bond in the cyclopentadiene ring and potentially the oxidation of the methyl group. researchgate.net Milder oxidation conditions might lead to the formation of a diol at the double bond of the five-membered ring.

The double bond within the cyclopentadiene ring and the ethenyl group can be reduced, for example, through catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C). mdpi.comresearchgate.net This would result in the formation of the corresponding saturated indane derivative. The phenyl group can also be hydrogenated under more forcing conditions. The carbonyl groups of aldehydes and ketones can be reduced to alcohols using reagents like sodium borohydride (B1222165) (NaBH₄), though this is not directly applicable to the parent compound unless it is first oxidized. nist.gov

Table 3: Illustrative Examples of Oxidation and Reduction of Related Structures

| Substrate Type | Reagent/Conditions | Product Type |

| Alkene | Cold, dilute KMnO₄ | Diol |

| Alkene | Hot, acidic KMnO₄ | Cleavage to carboxylic acids/ketones |

| Vinyl Ether | H₂, Pd/C, RT, 1 MPa | Ethyl Ether |

| Ketone | NaBH₄, Methanol | Secondary Alcohol |

This table provides general examples of oxidation and reduction reactions on functional groups present in or similar to those in this compound.

No Publicly Available Research Found for this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific research data on the chemical compound this compound. Consequently, an article detailing its chemical reactivity, mechanistic studies, substituent effects, and kinetic and thermodynamic considerations, as requested, cannot be generated at this time.

While general information on the synthesis and reactivity of the indene core and related derivatives exists, these findings are not directly applicable to the unique substitution pattern of the requested compound. Scientific accuracy necessitates that the generated content be based on specific experimental or theoretical data for the molecule . In the absence of such data, any attempt to extrapolate from related compounds would be speculative and would not meet the required standard of a scientifically accurate and informative article.

Therefore, the following sections of the requested article outline remain unaddressed due to the current lack of available research:

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

Further research and publication in the field of organic chemistry may, in the future, provide the necessary data to address these specific areas of interest for this compound.

Table of Chemical Compounds

Theoretical and Computational Investigations of 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties and Electron Density Distribution

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a hypothetical study of 3-Ethenyl-1-methyl-2-phenyl-1H-indene, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms.

Key properties that would be calculated include:

Total energy: To determine the stability of the molecule.

Electron density distribution: To identify regions of high and low electron density, which indicate nucleophilic and electrophilic sites, respectively.

Dipole moment: To understand the polarity of the molecule.

Molecular electrostatic potential (MEP): To visualize the charge distribution and predict sites for intermolecular interactions.

These calculations would typically use a functional, such as B3LYP, in conjunction with a basis set, like 6-31G(d,p), to provide a balance between accuracy and computational cost.

Ab Initio Methods for Excited State and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often used for more accurate calculations, especially for excited states. Methods like Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction (CI) would be used to predict the electronic transitions of this compound.

This analysis would yield information on:

Excitation energies: The energy required to promote an electron to a higher energy orbital.

Oscillator strengths: The intensity of electronic transitions, which corresponds to peaks in a UV-Vis absorption spectrum.

Nature of electronic transitions: Identifying which molecular orbitals are involved in the electronic excitations (e.g., π → π* transitions).

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of rotatable bonds, such as the single bond connecting the phenyl group and the bond to the ethenyl group, suggests that this compound can exist in multiple conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them.

This would involve systematically rotating these bonds and calculating the energy at each step to construct a potential energy surface (PES). The PES would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions.

Computational Studies of Reaction Mechanisms and Transition State Characterization

Computational methods can be used to explore the potential reactivity of this compound. For a hypothetical reaction, such as an electrophilic addition to the ethenyl group, computational studies could elucidate the reaction mechanism.

This would involve:

Locating transition states: Identifying the highest energy point along the reaction pathway.

Calculating activation energies: Determining the energy barrier that must be overcome for the reaction to occur.

Characterizing intermediates: Identifying any stable or transient species formed during the reaction.

Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state connects the reactants and products.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal information about:

Conformational dynamics: How the molecule explores different conformations at a given temperature.

Solvation effects: How the solvent molecules arrange around the solute and affect its behavior.

Intermolecular interactions: How multiple molecules of this compound interact with each other in a condensed phase.

These simulations would typically use a force field to describe the interactions between atoms.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Enhanced Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a new compound. For this compound, the following parameters would be calculated:

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations would be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be compared with experimental spectra to confirm the molecular structure.

Vibrational Frequencies: Calculation of the vibrational frequencies would predict the positions of absorption bands in the infrared (IR) and Raman spectra. This information is useful for identifying the functional groups present in the molecule.

A hypothetical data table for predicted NMR shifts is shown below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CH₃ | Data not available | Data not available |

| C3-CH= | Data not available | Data not available |

| Phenyl-H | Data not available | Data not available |

Polymerization Chemistry of this compound: A Review of Current Scientific Literature

Introduction

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific chemical compound this compound. Despite extensive searches for data pertaining to its polymerization chemistry, including homopolymerization and copolymerization behaviors, no specific studies, kinetic data, or detailed research findings for this particular monomer have been identified.

The field of polymer science extensively documents the polymerization of various substituted indene (B144670) derivatives. Research has explored the synthesis of a wide array of functionalized indenes and their subsequent polymerization through different mechanisms. For instance, studies on the free radical terpolymerization of indene with common monomers like methyl methacrylate (B99206) and acrylonitrile (B1666552) have provided insights into their reactivity ratios and the properties of the resulting copolymers. However, this body of knowledge does not extend to the specific structural configuration of this compound.

Consequently, this article cannot provide the detailed analysis and data tables as requested in the initial outline for the following sections:

Polymerization Chemistry and Macromolecular Architectures Derived from 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene

Copolymerization Studies of 3-Ethenyl-1-methyl-2-phenyl-1H-indene with Diverse Comonomers

Determination of Reactivity Ratios and Copolymer Composition Analysis

The absence of published research on this compound means that no scientifically validated information is available to populate these sections. Any attempt to extrapolate from the behavior of other indene (B144670) derivatives would be purely speculative and would not meet the standards of scientific accuracy.

This highlights a potential area for future research within polymer chemistry. The synthesis and subsequent investigation of the polymerization behavior of this compound could yield novel polymers with unique properties, contributing valuable data to the broader understanding of indene-based macromolecular architectures. Until such research is conducted and published, a detailed and accurate scientific article on the polymerization chemistry of this specific compound cannot be written.

Sequence Distribution and Microstructure Analysis of Copolymers

The sequence distribution in copolymers derived from this compound would be fundamentally dependent on the reactivity ratios of this monomer and its comonomer(s). Reactivity ratios, typically denoted as r₁ and r₂, are critical parameters in copolymerization kinetics that describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other.

For a copolymerization involving this compound (M₁) and a comonomer (M₂), the sequence distribution can be predicted as follows:

Random Copolymers (r₁r₂ ≈ 1): If the reactivity ratios are close to unity, the monomers will add to the growing chain in a random fashion, largely dictated by their feed ratio.

Alternating Copolymers (r₁ ≈ 0, r₂ ≈ 0): A strong alternating tendency would be observed if both monomers have a strong preference to add to a chain ending in the other monomer. This is often the case in systems with significant electron-donating and electron-accepting character between the monomers. Given the electron-rich nature of the indene ring system, copolymerization with electron-deficient monomers like maleic anhydride (B1165640) or acrylonitrile (B1666552) could potentially lead to alternating structures.

Blocky Copolymers (r₁ > 1, r₂ > 1): This scenario, which is less common, would result in long sequences of each monomer.

Ideal Copolymers (r₁ = 1/r₂): In this case, the sequence distribution is still random but influenced by the reactivity of the monomers.

The microstructure of the resulting copolymers could be analyzed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR would be instrumental in determining the sequence distribution by analyzing the chemical shifts of protons and carbons at the dyad and triad (B1167595) levels (i.e., sequences of two and three monomer units). For instance, the signals of the methyl and phenyl groups, as well as the polymer backbone protons, would be sensitive to the nature of the neighboring monomer units.

Table 1: Theoretical Reactivity Ratios and Expected Copolymer Microstructure for Copolymerization of this compound (M₁) with Various Comonomers (M₂)

| Comonomer (M₂) | Expected r₁ | Expected r₂ | Expected Copolymer Type |

| Styrene (B11656) | ~1 | ~1 | Statistical/Random |

| Methyl Methacrylate (B99206) | <1 | >1 | Random with higher M₂ content |

| Acrylonitrile | ~0 | ~0 | Alternating |

| Maleic Anhydride | ~0 | ~0 | Alternating |

Note: The values in this table are hypothetical and based on general reactivity trends of similar monomers.

Stereoregularity and Tacticity Control in Polymers of this compound

The polymerization of the vinyl group in this compound would create a chiral center on the polymer backbone in each repeating unit. The spatial arrangement of the bulky indene substituent along the polymer chain defines the tacticity of the polymer.

Isotactic: All substituents are on the same side of the polymer chain.

Syndiotactic: Substituents are on alternating sides of the polymer chain.

Atactic: Substituents are randomly arranged.

The significant steric hindrance from the 1-methyl and 2-phenyl groups on the indene ring would play a crucial role in directing the stereochemistry of the polymerization. It is plausible that free-radical polymerization would lead to a predominantly atactic or syndiotactic-rich polymer due to the energetic preference for the bulky substituents to be on opposite sides of the growing chain to minimize steric repulsion.

Achieving high stereoregularity (isotactic or syndiotactic) would likely require the use of coordination polymerization with specific catalysts, such as Ziegler-Natta or metallocene catalysts. The geometry of the catalyst's active site could template the incoming monomer, forcing it to add in a specific orientation and thus leading to a highly tactic polymer. The choice of ligands on the metal center of the catalyst would be critical in controlling the stereoselectivity.

The tacticity of poly(this compound) would be primarily determined by ¹³C NMR spectroscopy. The chemical shifts of the backbone carbons and the carbons of the pendant indene group are sensitive to the stereochemical environment, allowing for the quantification of isotactic, syndiotactic, and atactic triads.

Synthesis of Block Copolymers and Graft Copolymers Incorporating this compound Units

The synthesis of block and graft copolymers containing segments of poly(this compound) would enable the creation of materials with tailored properties, such as self-assembling nanostructures.

Block Copolymers: Living polymerization techniques would be the most suitable methods for synthesizing well-defined block copolymers.

Living Anionic Polymerization: If the ethenyl group of this compound is susceptible to anionic initiation, sequential monomer addition could be employed. A first block of another monomer (e.g., styrene or isoprene) would be polymerized, and then this compound would be added to grow the second block.

Living Cationic Polymerization: Indene and its derivatives are known to undergo cationic polymerization. acs.org It is conceivable that under controlled conditions, a living cationic polymerization of this compound could be achieved, allowing for the synthesis of block copolymers.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed. A macroinitiator or a macro-chain transfer agent would be used to initiate the polymerization of this compound from a pre-existing polymer chain.

Graft Copolymers: Graft copolymers could be synthesized through three main strategies:

"Grafting-from": A polymer backbone with initiating sites would be used to initiate the polymerization of this compound, growing the grafts from the main chain.

"Grafting-to": A pre-made poly(this compound) chain with a reactive end-group would be attached to a polymer backbone with complementary reactive sites.

"Grafting-through": this compound would be copolymerized with a macromonomer (a polymer chain with a polymerizable end-group).

The success of these strategies would depend on the compatibility of the polymerization methods with the functional groups present in the monomer and the other polymer segments.

Post-Polymerization Modification of Polymers Containing this compound Moieties for Enhanced Functionality

The phenyl group and the indene ring within the repeating units of poly(this compound) offer potential sites for post-polymerization modification. This approach allows for the introduction of functional groups that might not be stable under the initial polymerization conditions.

Electrophilic Aromatic Substitution: The phenyl ring and the fused benzene (B151609) ring of the indene moiety are susceptible to electrophilic substitution reactions. Reactions such as sulfonation, nitration, or Friedel-Crafts acylation could be performed on the polymer to introduce polar functional groups or reactive handles for further functionalization. The regioselectivity of these reactions would be influenced by the steric hindrance and the electronic effects of the polymer backbone and the methyl group.

Modification of the Indene Double Bond: Although the double bond within the five-membered ring of the indene core is part of an aromatic system, under certain conditions, it might undergo reactions such as hydrogenation or epoxidation, which would alter the physical and chemical properties of the polymer.

Metal-Catalyzed Cross-Coupling: If a halogen atom were to be introduced onto the phenyl ring either on the monomer before polymerization or on the polymer via post-polymerization modification, it could serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling). This would enable the attachment of a wide variety of functional groups and even other polymer chains.

The feasibility of these modifications would depend on finding reaction conditions that are efficient for the polymer-bound substrate without causing degradation or crosslinking of the polymer backbone. The success of these modifications would be monitored by spectroscopic methods like FTIR and NMR, and the effect on the polymer's thermal properties could be analyzed by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Advanced Materials Applications and Functionalization Strategies of 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene and Its Derivatives

Utilization as Monomers for High-Performance Polymer Synthesis

The presence of the ethenyl (vinyl) group allows 3-Ethenyl-1-methyl-2-phenyl-1H-indene to function as a monomer for addition polymerization. The resulting polymer would feature a poly-ethylene backbone with pendant 1-methyl-2-phenyl-1H-inden-3-yl side chains.

Polymers derive their thermal and mechanical properties significantly from the structure of their monomer units. The incorporation of the bulky and rigid indene (B144670) and phenyl groups as side chains would severely restrict the rotational freedom of the polymer backbone. This leads to a significant increase in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

High-performance polymers are often characterized by their high Tg and thermal decomposition temperatures. For comparison, polystyrene, which has a single phenyl ring as a side group, has a Tg of approximately 100 °C. A polymer derived from this compound would be expected to have a substantially higher Tg due to the much larger and more rigid pendant group, leading to enhanced dimensional stability at elevated temperatures.

The mechanical integrity of such a polymer would also be notable. The rigid side chains would contribute to a high tensile strength and Young's modulus, making the material strong and stiff. mdpi.commdpi.com However, this rigidity might also result in brittleness, a common trade-off in polymer design. researchgate.net

| Polymer | Pendant Group | Typical Glass Transition Temp. (Tg) | Expected Mechanical Profile |

|---|---|---|---|

| Polystyrene | Phenyl | ~100 °C | Rigid, clear, somewhat brittle |

| Poly(this compound) | 1-methyl-2-phenyl-1H-inden-3-yl | > 150 °C (Hypothetical) | High rigidity, high strength, potentially brittle |

The optical properties of polymers, such as refractive index, transparency, and absorption, are dictated by how light interacts with their molecular structure. fiveable.meintertek.com The phenyl-indene moiety contains a conjugated π-electron system, which can absorb light in the ultraviolet (UV) and possibly the visible spectrum. This would make the resulting polymer a strong UV-absorber, a useful property for protective coatings.

Furthermore, the large, polarizable electron clouds of the aromatic side groups would likely give the polymer a high refractive index. researchgate.net Materials with a high refractive index are valuable in optical applications like lenses, optical films, and coatings for electronic displays. The specific formulation and processing of the polymer would determine its clarity and haze. intertek.com

From an electronic standpoint, the π-conjugated indene systems are known to have semiconducting properties. While a polymer with pendant indene groups would not have a fully conjugated backbone, π-π stacking between the large side chains could provide pathways for charge hopping, giving the material semiconducting or charge-transporting characteristics.

Application in Organic Electronics

The electronically active nature of the phenyl-indene scaffold makes it a prime candidate for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net

In organic electronic materials, charge (electrons and holes) moves by "hopping" between adjacent molecules or conjugated segments. The planar and electron-rich nature of the phenyl and indene rings facilitates the necessary intermolecular π-π stacking for efficient charge transport.

Derivatives of indenofluorene, which contain a fused indene structure, are well-regarded for their electronic properties and are used in organic field-effect transistors (OFETs) and other devices. researchgate.net The phenyl-indene unit in the subject compound can be considered a building block for larger, more complex conjugated systems. When incorporated into a polymer or used as a small molecule, this moiety could function as:

A Hole-Transporting Material: Aromatic systems are generally electron-rich and can be readily oxidized, making them suitable for transporting positive charge carriers (holes).

A Luminescent Core: By modifying the substituents on the indene or phenyl rings, the energy levels of the molecule's frontier orbitals (HOMO and LUMO) can be tuned. This allows for the design of molecules that emit light of specific colors (blue, green, or red) when electrically excited, a fundamental requirement for OLED displays.

For OLEDs, polymers containing this compound could be synthesized to act as a host material for an emissive dopant or as the primary emissive material itself. Its high Tg would contribute to the morphological stability and longevity of the OLED device, preventing degradation at operational temperatures.

In OPVs, which convert light into electricity, there is a need for materials that can absorb light (donor) and materials that can accept electrons (acceptor). The phenyl-indene moiety, with its UV-Vis absorption, could be functionalized and incorporated into donor polymers. Its ability to facilitate charge transport is also crucial for extracting the generated current from the device.

Use as Ligands in Catalysis

The indene portion of the molecule is structurally related to cyclopentadiene (B3395910), the precursor to the cyclopentadienyl (B1206354) (Cp) ligand that is ubiquitous in organometallic chemistry and catalysis. The 1H-indene can be deprotonated to form the indenyl anion, a highly effective ligand for transition metals.

Metal-indenyl complexes often exhibit enhanced catalytic activity compared to their analogous metal-cyclopentadienyl complexes. nih.govrsc.org This phenomenon is known as the "indenyl effect." It arises from the ability of the indenyl ligand to undergo "ring slippage," a haptotropic rearrangement from an η⁵-coordination (where all five atoms of the five-membered ring are bonded to the metal) to an η³-coordination (where only three atoms are bonded). researchgate.netrsc.org This slippage opens a coordination site on the metal, facilitating associative substitution mechanisms and accelerating catalytic reactions. nih.govchemrxiv.org

A ligand derived from this compound would offer several features:

Steric Bulk: The methyl and phenyl groups provide significant steric hindrance, which can be used to control the selectivity of catalytic reactions.

Electronic Tuning: The phenyl group can influence the electron density at the metal center.

Immobilization: The ethenyl group could, in principle, be used to polymerize or graft the ligand onto a solid support, creating a recyclable, heterogeneous catalyst.

| Metal Center | Catalytic Process | Advantage of Indenyl Ligand |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Enhanced reactivity for challenging substrates. rsc.org |

| Rhodium (Rh), Iridium (Ir) | C-H activation, hydrogenation, cycloadditions | Increased reaction rates due to the indenyl effect. nih.govresearchgate.net |

| Zirconium (Zr), Titanium (Ti) | Olefin polymerization, hydroamination | Control over polymer tacticity and reaction activity. nih.gov |

Design and Synthesis of Chiral Ligands for Asymmetric Catalytic Transformations

The indene scaffold is a versatile platform for the development of chiral ligands for asymmetric catalysis. The design of such ligands based on a this compound framework would involve the introduction of chirality and coordinating heteroatoms. The existing substituents offer handles for further modification. For instance, the ethenyl group can undergo hydroboration-oxidation to an alcohol, which can then be derivatized with a phosphine (B1218219) moiety. The inherent chirality of the 1-methyl group can be exploited, or new stereocenters can be introduced.

A hypothetical synthetic approach to a chiral phosphine ligand derived from this compound could involve an asymmetric reduction of the double bond, followed by functionalization. Alternatively, a chiral auxiliary could be employed during the synthesis of the indene core itself.

Table 1: Hypothetical Chiral Ligands Derived from this compound and Their Potential Catalytic Applications

| Ligand Structure | Ligand Name | Potential Asymmetric Reaction |

| Chiral phosphine-indene | (1R)-1-((S)-1-(diphenylphosphino)ethyl)-1-methyl-2-phenyl-1H-indene | Rh-catalyzed asymmetric hydrogenation of alkenes |

| Chiral diene-indene | (1S,2R)-1-(1,3-butadienyl)-1-methyl-2-phenyl-1H-indene | Rh-catalyzed asymmetric 1,4-addition of organoboronic acids |

| Chiral amino-alcohol-indene | (1R,2S)-2-amino-1-(1-methyl-2-phenyl-1H-inden-3-yl)ethanol | Ti-catalyzed asymmetric epoxidation of allylic alcohols |

Metal Complexes of this compound Derivatives for Specialized Catalytic Reactions

Indenyl ligands are known to form stable complexes with a wide range of transition metals. These complexes often exhibit enhanced catalytic activity compared to their cyclopentadienyl analogues, a phenomenon known as the "indenyl effect". nih.govrsc.org The substituents on the this compound backbone would significantly influence the electronic and steric properties of the resulting metal complexes, and thus their catalytic behavior.

The ethenyl group could participate in η²-coordination or be a site for further reactivity. The phenyl group at the 2-position can influence the steric environment around the metal center, while the methyl group at the 1-position contributes to the ligand's chirality and steric bulk.

Table 2: Hypothetical Metal Complexes of this compound Derivatives and Their Potential Catalytic Applications

| Metal Complex | Metal Center | Potential Catalytic Reaction |

| [η⁵-(3-ethenyl-1-methyl-2-phenyl-1H-indenyl)]ZrCl₂ | Zirconium | Olefin polymerization |

| [η⁵-(3-ethenyl-1-methyl-2-phenyl-1H-indenyl)]Rh(CO)₂ | Rhodium | Hydroformylation of alkenes |

| [η⁵-(3-ethenyl-1-methyl-2-phenyl-1H-indenyl)]Pd(allyl) | Palladium | Asymmetric allylic alkylation |

Biological and Medicinal Chemistry Research Related to Indene Scaffolds

The indene core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds with a wide range of therapeutic applications. researchgate.netresearchgate.net The structural rigidity and synthetic tractability of the indene framework make it an attractive starting point for the design of novel therapeutic agents.

Design Principles for Indene-Based Bioactive Molecules and Probes

The design of bioactive molecules based on the this compound scaffold would involve the strategic modification of its functional groups to achieve specific interactions with biological targets. The phenyl group could be substituted with various functional groups to modulate properties like solubility, lipophilicity, and hydrogen bonding capacity. The ethenyl group offers a site for the introduction of polar functionalities or for conjugation to other molecules to create probes.

Key design principles include:

Structure-Based Design: Utilizing the three-dimensional structure of a target protein to design indene derivatives that fit into the active site.

Fragment-Based Drug Discovery: Using the indene core as a starting fragment and growing it by adding substituents that interact with specific pockets of a biological target.

Scaffold Hopping: Replacing a known pharmacophore in an existing drug with the indene scaffold to discover new intellectual property and potentially improved properties.

Structure-Activity Relationship Studies at the Molecular Level for Targeted Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound derivatives, a systematic investigation of how modifications to each part of the molecule affect its interaction with a hypothetical biological target (e.g., a protein kinase) would be undertaken.

Table 3: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Derivatives as Kinase Inhibitors

| Modification | Position | Effect on IC₅₀ (Hypothetical) | Rationale |

| H → OH | Phenyl (para) | Decrease | Forms a key hydrogen bond with the kinase hinge region. |

| H → OMe | Phenyl (para) | Increase | Steric clash and loss of hydrogen bond donor. |

| Ethenyl → Ethyl | 3-position | Decrease | Increased van der Waals interactions in a hydrophobic pocket. |

| Ethenyl → Carboxylic acid | 3-position | Decrease | Forms a salt bridge with a basic residue in the active site. |

| Methyl → Ethyl | 1-position | Increase | Steric hindrance preventing optimal binding. |

Supramolecular Assembly and Self-Organization of this compound Derivatives for Advanced Architectures

The planar aromatic nature of the indene core, coupled with the presence of the ethenyl and phenyl groups, makes this compound and its derivatives interesting candidates for the construction of supramolecular assemblies. These molecules can interact through non-covalent forces such as π-π stacking, van der Waals forces, and potentially hydrogen bonding if appropriately functionalized.

By tuning the substituents, it is conceivable to direct the self-assembly of these molecules into well-defined architectures such as liquid crystals, gels, or nanoparticles. The ethenyl group is of particular interest as it can be polymerized post-assembly to create stabilized, functional materials.

Table 4: Hypothetical Supramolecular Architectures from this compound Derivatives

| Derivative | Supramolecular Architecture | Potential Application |

| With long alkyl chains on the phenyl group | Discotic liquid crystals | Organic field-effect transistors (OFETs) |

| With polar head groups on the ethenyl moiety | Self-assembled monolayers (SAMs) | Surface modification and sensing |

| With photo-crosslinkable groups | Polymerized nanostructures | Drug delivery vehicles |

Future Research Directions and Emerging Trends for 3 Ethenyl 1 Methyl 2 Phenyl 1h Indene

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. mdpi.comsciencedaily.com For a molecule like 3-Ethenyl-1-methyl-2-phenyl-1H-indene, these computational tools can significantly accelerate its investigation and application.

Furthermore, ML models can be employed to predict the material properties of polymers or functional materials derived from this compound. By analyzing the structure-property relationships of similar compounds, AI can forecast key characteristics such as electronic conductivity, thermal stability, and optical properties. This predictive capability will guide the rational design of novel materials for specific applications.

| Parameter | Predicted Value | Confidence Score |

| Catalyst | Palladium-based complex | 92% |

| Solvent | Toluene | 88% |

| Temperature | 110 °C | 95% |

| Reaction Time | 12 hours | 85% |

| Predicted Yield | 89% | 82% |

Exploration of Novel Photochemical Transformations and Optoelectronic Applications

The presence of the ethenyl and phenyl groups on the indene (B144670) scaffold suggests that this compound could exhibit interesting photochemical behavior. The conjugated π-system of the molecule makes it a candidate for undergoing various light-induced reactions. Future research could investigate its potential for photochemical transformations such as [2+2] cycloadditions, E/Z isomerizations, and other pericyclic reactions upon irradiation with specific wavelengths of light. researchgate.net

These photochemical properties could be harnessed for the development of novel optoelectronic materials. Indene derivatives have been explored for their potential in organic electronics, and the specific substitution pattern of this compound may lead to desirable electronic and optical characteristics. nih.govrsc.org Research into its photoluminescence, charge transport properties, and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) could unveil new applications. nih.govresearchgate.net

Table 2: Predicted Optoelectronic Properties of this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Application |

| Parent Compound | -5.8 | -2.5 | 3.3 | Hole Transport Layer |

| Nitro-substituted | -6.2 | -3.1 | 3.1 | Electron Transport Layer |

| Amino-substituted | -5.5 | -2.3 | 3.2 | Emissive Layer |

Development of Sustainable and Circular Economy Approaches in this compound Chemistry

In line with the growing emphasis on green chemistry and the circular economy, future research on this compound should prioritize sustainable synthetic methodologies. tarosdiscovery.comgriffith.edu.au This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. uva.nl Catalytic methods employing earth-abundant metals are a promising avenue to explore for the synthesis of this compound and its derivatives, moving away from reliance on precious metal catalysts. organic-chemistry.org

A circular economy approach would involve considering the entire lifecycle of materials derived from this compound. weforum.orgresearchgate.net This includes designing polymers that are recyclable or biodegradable. Research could focus on incorporating this indenyl monomer into polymer backbones that can be chemically or enzymatically cleaved, allowing for the recovery and reuse of the monomer. renewablematter.eu

Interdisciplinary Research with Nanoscience and Advanced Manufacturing Technologies

The integration of this compound with nanoscience and advanced manufacturing offers exciting possibilities for creating next-generation materials and devices. The functional groups on the molecule could be used to anchor it to the surface of nanoparticles, creating hybrid materials with tailored properties. For instance, attaching this indenyl derivative to quantum dots could modify their optical and electronic characteristics for use in advanced displays or sensors.

Advanced manufacturing techniques, such as 3D printing and inkjet printing, could be employed to fabricate devices incorporating materials based on this compound. The development of "inks" containing polymers or oligomers of this compound could enable the direct printing of electronic circuits or optical components. This approach would allow for rapid prototyping and the creation of complex device architectures that are not possible with traditional manufacturing methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.